molecular formula C11H15N3O2 B3079663 ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate CAS No. 107267-88-9

ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate

Cat. No.: B3079663
CAS No.: 107267-88-9
M. Wt: 221.26 g/mol
InChI Key: NCVQQAKAQWEVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate is a pyrrole-based ester featuring a substituted heterocyclic core. The pyrrole ring is functionalized with amino (NH₂), cyano (CN), and two methyl (CH₃) groups at positions 2, 3, 4, and 5, respectively, while the ethyl ester moiety extends from the nitrogen atom. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity.

Properties

IUPAC Name

ethyl 2-(2-amino-3-cyano-4,5-dimethylpyrrol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-4-16-10(15)6-14-8(3)7(2)9(5-12)11(14)13/h4,6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVQQAKAQWEVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=C1N)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate typically involves the reaction of ethyl cyanoacetate with appropriate amines under controlled conditions. One common method involves heating the desired amine with ethyl cyanoacetate in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate may be explored for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that similar compounds can induce cytotoxicity in various cancer cell lines, suggesting a potential for this compound in cancer therapeutics.

2. Antimicrobial Properties
Pyrrole derivatives have been recognized for their antimicrobial activities. This compound may serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. The structure's ability to interact with microbial membranes could be pivotal in its efficacy.

3. Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death and reducing oxidative stress.

Data Table: Summary of Applications

Application AreaPotential MechanismReferences
Anticancer ActivityInduces apoptosis; inhibits cell proliferation
Antimicrobial PropertiesDisrupts microbial membranes; inhibits growth
Neuroprotective EffectsReduces oxidative stress; prevents neuronal death

Case Studies

Case Study 1: Anticancer Research
A study investigating the anticancer effects of pyrrole derivatives demonstrated that compounds with similar structures to this compound showed significant cytotoxicity against breast cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy
In another study, ethyl pyrrole derivatives were tested against various bacterial strains. The results indicated that these compounds exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Case Study 3: Neuroprotection
Research published in a neuropharmacology journal highlighted the protective effects of pyrrole compounds on neuronal cells exposed to oxidative stress. This compound was included in the study as a candidate for further development due to its structural similarity to known neuroprotective agents.

Mechanism of Action

The mechanism of action of ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The presence of the amino and cyano groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Comparison with Analogous Heterocyclic Esters

The structural uniqueness of the target compound becomes evident when compared to related heterocyclic esters (Table 1).

Table 1: Structural Comparison of Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate with Analogues

Compound Heterocycle Substituents Key Functional Groups
Target Compound Pyrrole 2-amino, 3-cyano, 4,5-dimethyl Amino, cyano, ester
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-bromo, 3-ethylsulfinyl Bromo, sulfinyl, ester
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran 2-amino, 5-cyano, 4-phenyl, 6-(5-amino-3-hydroxy-pyrazol-1-yl) Amino, cyano, phenyl, ester
2-Ethyl-4-oxo-4H-pyran-3-yl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate Pyrrole 2,5-dimethyl Ester (ethyl maltol)
  • Substituent Effects: The target compound’s amino and cyano groups contrast with the bromo-sulfinyl groups in the benzofuran analogue , which may influence solubility and reactivity. The pyran derivative includes a phenyl group, likely increasing lipophilicity compared to the methyl-dominated pyrrole derivatives.

Crystallographic Properties and Molecular Interactions

Crystal packing and intermolecular interactions differ significantly among analogues (Table 3).

Table 3: Crystallographic Properties

Compound Intermolecular Interactions Bond Distances/Å
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate π-π stacking (center-to-center: 3.814 Å), C-H⋯O hydrogen bonds C-H⋯O: ~2.5–2.7
  • Packing Effects: The benzofuran derivative stabilizes via π-π stacking and C-H⋯O bonds.

Biological Activity

Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate is a synthetic compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and potential applications based on recent research findings.

Overview of the Compound

This compound (CAS Number: 107267-88-9) features an ethyl ester group, an amino group, and a cyano group attached to a pyrrole ring. This unique structure allows it to participate in various chemical reactions and biological processes, making it a versatile molecule in medicinal chemistry .

Target of Action

This compound primarily acts as a precursor in the synthesis of heterocyclic compounds. The presence of cyano and amino groups facilitates its reactivity with various bidentate reagents.

Mode of Action

This compound can undergo several chemical transformations:

  • Oxidation : Converts into oxo derivatives.
  • Reduction : The cyano group can be reduced to an amine.
  • Substitution : Amino and cyano groups can participate in nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial activities. This compound has been investigated for its potential against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The cytotoxic concentration (CC50) values indicate promising potency compared to standard chemotherapeutics like doxorubicin .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that at concentrations below 100 µM, the compound effectively reduced cell viability in HT29 cells by over 70%, suggesting a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. Results indicated significant inhibition zones comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Ethyl 2-(6-amino-5-cyano-3,4-dimethyl-pyrano[2,3-c]pyrazol-4-yl)acetateStructureAnticancerSimilar structure with distinct biological activity
Pyrrolopyrazine DerivativesStructureDiverse activitiesExhibits varied biological properties

The comparative analysis reveals that while this compound shares structural similarities with other active compounds, its unique functional groups contribute to its specific biological activities.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent, catalyst loading). Fractional factorial designs can identify critical variables, while response surface methodology (RSM) optimizes yields. For example, analogous pyrrole syntheses employ DoE to minimize trial-and-error approaches .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and hydrogen bonding (e.g., amino and cyano groups).
  • X-ray Crystallography : Resolve tautomeric forms and steric effects, as demonstrated in structurally related pyrrole derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. For pyrrole derivatives, acidic/basic hydrolysis and thermal gravimetric analysis (TGA) are standard. Adjust buffer systems and inert atmospheres to mitigate decomposition .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with transition-state modeling to predict reaction pathways. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing development time by 30–50% for heterocyclic systems .

Q. What mechanistic insights are critical for understanding side reactions during functionalization of the pyrrole core?

  • Methodological Answer : Use isotopic labeling (15N^{15}\text{N}, 13C^{13}\text{C}) and kinetic studies to trace intermediates. For example, oxalyl chloride-mediated acylations (as in ) often involve nucleophilic attack at the pyrrole nitrogen, requiring controlled anhydrous conditions to avoid hydrolysis .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1 \text{H}-NMR splitting patterns)?

  • Methodological Answer : Apply 2D NMR techniques (COSY, NOESY) to distinguish between tautomers or conformational isomers. For ambiguous cases, compare computational NMR predictions (via Gaussian or ORCA) with experimental data .

Q. What strategies improve regioselectivity in cross-coupling reactions involving the cyano and amino groups?

  • Methodological Answer : Employ protective groups (e.g., Boc for amines) and transition-metal catalysts (Pd/Cu) tailored for nitrile participation. Studies on pyrazole derivatives show that steric hindrance from methyl groups (4,5-dimethyl) directs coupling to the C-3 position .

Q. How can interdisciplinary approaches (e.g., process engineering, informatics) accelerate scalability studies?

  • Methodological Answer : Implement process control simulations (e.g., Aspen Plus) to model reactor dynamics and separation steps. Pair with machine learning to analyze large datasets from pilot-scale trials, aligning with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.